molecular formula C8H15NO2 B1458892 2-(Oxolan-2-yl)morpholine CAS No. 1384427-35-3

2-(Oxolan-2-yl)morpholine

Cat. No. B1458892
M. Wt: 157.21 g/mol
InChI Key: CVLNFOCRCHIYQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including 2-(Oxolan-2-yl)morpholine, has seen significant progress in recent years . A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials . The process typically involves a sequence of coupling, cyclization, and reduction reactions . Other methods include the use of aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of 2-(Oxolan-2-yl)morpholine consists of a morpholine ring attached to an oxolane ring . The InChI code for this compound is 1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2 .


Physical And Chemical Properties Analysis

2-(Oxolan-2-yl)morpholine is a liquid at room temperature .

Scientific Research Applications

Chemical and Pharmacological Interest

Morpholine derivatives, including 2-(Oxolan-2-yl)morpholine, have been the subject of significant interest due to their wide spectrum of pharmacological activities. The morpholine ring is a crucial feature in many organic compounds designed for diverse pharmacological effects. Recent research has aimed at exploring this moiety for its potential in developing novel therapeutic agents. Morpholines, along with pyran analogs, constitute an important class of biologically active compounds, playing a critical role in biochemistry. The synthetic methodologies and pharmacophoric activities of these compounds have been extensively reviewed, revealing their diverse applications in the pharmaceutical industry (Asif & Imran, 2019).

Polymer-Supported Syntheses of Heterocycles

Solid-phase synthesis (SPS) techniques have been utilized to prepare compounds bearing morpholine scaffolds, indicating the significance of 2-(Oxolan-2-yl)morpholine in the synthesis of heterocyclic compounds. These studies demonstrate the versatility of morpholine derivatives in creating various functionalized heterocycles, essential for pharmaceutical applications. The use of polymer-supported techniques for stereoselective synthesis of morpholines underscores the ongoing expansion in this field, highlighting the compound's role in advancing synthetic methodologies (Králová, Ručilová, & Soural, 2018).

Antioxidant Activity Studies

The exploration of antioxidant activities and mechanisms is crucial for understanding the biochemical pathways and therapeutic potential of various compounds, including morpholine derivatives. Detailed analytical methods have been developed to determine the antioxidant activity of compounds, facilitating the study of their biochemical implications in food engineering, medicine, and pharmacy. This research area is vital for identifying the antioxidant capacity and potential health benefits of morpholine derivatives (Munteanu & Apetrei, 2021).

Environmental and Technological Applications

In addition to pharmacological interests, morpholine derivatives have been investigated for their environmental applications, such as in water treatment processes. The photocatalytic degradation of pollutants, including those that morpholine derivatives could potentially interact with, demonstrates the environmental relevance of these compounds. Such studies provide insights into the mechanisms and efficiency of morpholine derivatives in reducing environmental pollutants, contributing to the development of greener and more sustainable chemical processes (Pichat, 1997).

Safety And Hazards

The safety information for 2-(Oxolan-2-yl)morpholine indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for the study and application of 2-(Oxolan-2-yl)morpholine and other morpholine derivatives are promising. Recent advances in the synthesis of morpholines have opened up new possibilities for their use in various fields . Furthermore, the development of new methods for introducing a morpholine substituent, which is important in medicinal chemistry and other fields, by C–H/N–H cross-coupling, has been reported .

properties

IUPAC Name

2-(oxolan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLNFOCRCHIYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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